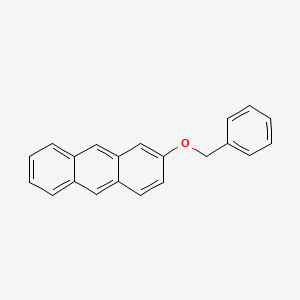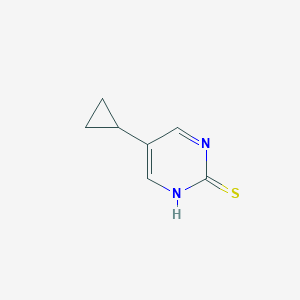![molecular formula C28H31NO2 B14347154 4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile CAS No. 91577-99-0](/img/structure/B14347154.png)
4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]oxy}methyl)benzonitrile is a complex organic compound known for its unique structural properties. It consists of a biphenyl core with an octyloxy group and a benzonitrile moiety. This compound is primarily used in the field of liquid crystals, particularly in the development of liquid crystal displays (LCDs) due to its nematic and smectic phases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]oxy}methyl)benzonitrile typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Octyloxy Group: The octyloxy group is introduced via an etherification reaction, where an octanol derivative reacts with the biphenyl core under basic conditions.
Attachment of the Benzonitrile Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-({[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]oxy}methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting nitrile groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the benzonitrile moiety can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a phase transfer catalyst
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives
Aplicaciones Científicas De Investigación
4-({[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]oxy}methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying liquid crystal behavior.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its liquid crystalline properties.
Industry: Widely used in the production of liquid crystal displays (LCDs) and other optoelectronic devices .
Mecanismo De Acción
The mechanism of action of 4-({[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]oxy}methyl)benzonitrile is primarily related to its liquid crystalline properties. The compound aligns itself in specific orientations under the influence of electric or magnetic fields, which is crucial for its function in LCDs. The molecular targets include the alignment layers in LCDs, where the compound’s orientation affects the light modulation properties of the display .
Comparación Con Compuestos Similares
Similar Compounds
4′-Octyl-4-biphenylcarbonitrile: Similar in structure but lacks the octyloxy group, affecting its liquid crystalline properties.
4′-Hexyloxy-4-biphenylcarbonitrile: Has a shorter alkyl chain, resulting in different phase transition temperatures.
4′-Pentyl-4-biphenylcarbonitrile: Another variant with a different alkyl chain length, influencing its application in different temperature ranges
Uniqueness
4-({[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]oxy}methyl)benzonitrile is unique due to its specific combination of the octyloxy group and the benzonitrile moiety, which provides it with distinct liquid crystalline phases and makes it highly suitable for use in advanced LCD technologies .
Propiedades
Número CAS |
91577-99-0 |
|---|---|
Fórmula molecular |
C28H31NO2 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
4-[[4-(4-octoxyphenyl)phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C28H31NO2/c1-2-3-4-5-6-7-20-30-27-16-12-25(13-17-27)26-14-18-28(19-15-26)31-22-24-10-8-23(21-29)9-11-24/h8-19H,2-7,20,22H2,1H3 |
Clave InChI |
QIYSODXBSXJMIO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)
![2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B14347093.png)

![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)


![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)






![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
